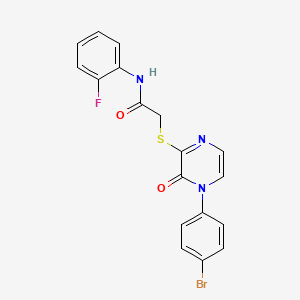

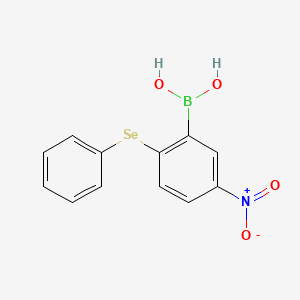

(5-Nitro-2-(phenylselanyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Nitro-2-(phenylselanyl)phenyl)boronic acid, also known as PNPS-B, is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various scientific research fields, including catalysis, drug discovery, and material science.

Aplicaciones Científicas De Investigación

Optical Modulation and Saccharide Recognition

- Optical Properties of Phenyl Boronic Acids : A study demonstrated the impact of phenyl boronic acid derivatives on the optical properties of single-walled carbon nanotubes (SWNTs), highlighting their utility in saccharide recognition. The research compared various phenyl boronic acids, including those with electron-withdrawing groups such as nitro substituents, demonstrating a systematic decrease in SWNT photoluminescence quantum yield depending on the boronic acid's structure. This study underlines the potential of phenyl boronic acids in developing optical sensors for saccharides and other biological molecules (Mu et al., 2012).

Anomalous Binding Profiles

- Borate and Carbohydrate Interactions : Research on the interaction between borates and carbohydrates revealed the anomalous binding profile of borate with N-acetylneuraminic acid (Neu5Ac), suggesting the potential for boronic acids to selectively recognize Neu5Ac residues on biological membranes. This finding indicates the importance of boronic acids in targeting and recognizing specific biological molecules (Otsuka et al., 2003).

Spectroscopic Reporters for Diols

- Boronic Acid as Spectroscopic Reporters : Another study explored the design of boronic acid-based spectroscopic reporter compounds for diols, which undergo significant UV changes upon diol binding. This research underscores the capability of boronic acid derivatives to act as recognition and signaling units in the construction of sensors for biologically significant saccharides (Ni et al., 2004).

Crystallization-induced Amide Bond Formation

- Boron-centered Spirocyclic System : A study on the crystallization-induced formation of a boron-centered spirocyclic system from a nitrosalicylate ester emphasizes the unique reactivity and potential applications of boronic acids in creating complex molecular structures (Pappin et al., 2017).

Propiedades

IUPAC Name |

(5-nitro-2-phenylselanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO4Se/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXPBMXHHRFTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])[Se]C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO4Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(phenylselanyl)phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)